Butanedioic acid, 2-(2-octen-1-yl)-, also known as 2-(2-octenyl)succinic acid, is an organic compound with the molecular formula and an average mass of approximately 228.288 g/mol. This compound features a butanedioic acid backbone with a long-chain alkenyl group (2-octen-1-yl) attached to one of the carboxylic acid functional groups. The presence of the alkenyl group introduces unique properties that may enhance its reactivity and potential applications in various fields, including materials science and biochemistry .
The chemical behavior of butanedioic acid, 2-(2-octen-1-yl)- is influenced by its functional groups. It can undergo various reactions typical for carboxylic acids and alkenes:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
The synthesis of butanedioic acid, 2-(2-octen-1-yl)- can be achieved through several methods:
These methods emphasize the compound's potential for sustainable production practices.
Butanedioic acid, 2-(2-octen-1-yl)- has several potential applications:
These applications reflect its versatility across various industries.
Interaction studies involving butanedioic acid, 2-(2-octen-1-yl)- focus on its compatibility with other compounds in formulations and its effects on biological systems. Preliminary studies suggest that it may interact favorably with lipid membranes due to its hydrophobic tail, which could enhance drug delivery systems or improve the efficacy of topical formulations . Further research is needed to fully understand these interactions.
Butanedioic acid, 2-(2-octen-1-yl)- shares structural similarities with several compounds that possess similar functional groups or chain lengths. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butanedioic acid (Succinic acid) | Simple dicarboxylic acid without alkenyl group | |
| 2-Octenoic acid (Octenoic acid) | Contains only one carboxylic group | |
| 4-Decenoic acid | Longer carbon chain with similar unsaturation | |
| 2-Octenylsuccinic anhydride | Anhydride form enhances reactivity |
Butanedioic acid, 2-(2-octen-1-yl)- is unique due to its combination of a dicarboxylic structure with a long-chain alkenyl side group. This configuration allows for distinct chemical reactivity patterns not found in simpler compounds like succinic acid or even other alkenoic acids. Its potential applications in surfactants and pharmaceuticals further distinguish it from related compounds.
Corrosive;Irritant